molecular formula C27H32N2O7 B13860183 [(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid

[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid

Cat. No.: B13860183
M. Wt: 496.6 g/mol
InChI Key: OLIPNVAUAWHJQP-BOXHHOBZSA-N
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Description

[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of both benzoyl and phenylethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the benzoyl and phenylethyl groups. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of a strong base or acid catalyst.

    Attachment of Benzoyl and Phenylethyl Groups: This step may involve the use of reagents like benzoyl chloride and phenylethylamine, along with suitable catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid is unique due to its bicyclic structure and the presence of both benzoyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid

InChI

InChI=1S/C23H26N2O3.C4H6O4/c26-22(20-9-5-2-6-10-20)25(16-13-18-7-3-1-4-8-18)23(27)28-21-17-19-11-14-24(21)15-12-19;5-3(6)1-2-4(7)8/h1-10,19,21H,11-17H2;1-2H2,(H,5,6)(H,7,8)/t21-;/m0./s1

InChI Key

OLIPNVAUAWHJQP-BOXHHOBZSA-N

Isomeric SMILES

C1CN2CCC1C[C@@H]2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN2CCC1CC2OC(=O)N(CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Origin of Product

United States

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